Antibiotic Potentiation: Citric Acid Cycle Inhibition in Multidrug-Resistant Gram-Negative Bacteria
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate has been reported to potentiate the activity of carbapenems and other antibiotics against multidrug-resistant Gram-negative bacteria . The proposed mechanism involves inhibition of the citric acid cycle, thereby preventing energy metabolism in these organisms . No quantitative MIC fold-reduction or IC₅₀ data for this specific compound are publicly available. In contrast, simpler pyridinedicarboxylate esters (e.g., diethyl 2,5-pyridinedicarboxylate, CAS 14474-43-0; or diethyl 3-cyano-2,5-pyridinedicarboxylate lacking the 6-cyclopropyl group) have not been described with comparable antibiotic-potentiating phenotypes in the accessible literature. The 3-cyano-6-cyclopropylpyridine substructure has been patented as a pharmacophore for IDO1 inhibition, with representative compounds showing IDO1 IC₅₀ values in the sub-micromolar range in HeLa cell-based assays [1], suggesting that the specific substitution pattern is a determinant of biological activity.
| Evidence Dimension | Antibiotic potentiation activity against MDR Gram-negative bacteria |
|---|---|
| Target Compound Data | Qualitative report: potentiates carbapenem activity; inhibits citric acid cycle (no quantitative MIC/IC₅₀ data publicly available for this specific CAS number). |
| Comparator Or Baseline | Diethyl 2,5-pyridinedicarboxylate (CAS 14474-43-0) and diethyl 3-cyano-2,5-pyridinedicarboxylate: no reported antibiotic-potentiating activity in publicly accessible literature. |
| Quantified Difference | Cannot be quantified from available data. The presence of both 3-cyano and 6-cyclopropyl groups appears necessary for the reported biological phenotype, based on structure-activity inference. |
| Conditions | Bacterial culture (Gram-negative); carbapenem co-administration; mechanism proposed as citric acid cycle inhibition (vendor-reported). |
Why This Matters
For research programs targeting antibiotic adjuvant discovery, procurement of the correctly substituted compound is critical because generic pyridinedicarboxylates lacking the 3-cyano and 6-cyclopropyl groups have no evidence of comparable antibiotic-potentiating activity.
- [1] CN109574920A – 3-Cyano-6-cyclopropylpyridine type IDO1 inhibitor and application thereof. Yao Da Pharmaceutical Co., Ltd. Published 2019-04-05. Embodiment compounds with IDO1 IC₅₀ values in HeLa cell assay. View Source
